molecular formula C16H26N2OS B102942 Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- CAS No. 16531-25-2

Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio-

Cat. No. B102942
CAS RN: 16531-25-2
M. Wt: 294.5 g/mol
InChI Key: KDXKJMVEDYQQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has been used in a variety of scientific research applications. One common use is as a reagent in organic synthesis, where it can be used to introduce the N-(3-diethylaminopropyl) group into other molecules. This group has been found to have a range of interesting properties, including the ability to act as a proton acceptor and to form hydrogen bonds with other molecules.
In addition to its use in organic synthesis, Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has also been studied for its potential as a pharmacological agent. Specifically, it has been found to have activity as a dopamine receptor antagonist, which could make it useful in the treatment of certain neurological disorders.

Mechanism Of Action

The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is not fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it binds to dopamine receptors in the brain and blocks the action of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.

Biochemical And Physiological Effects

Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has been found to have a range of biochemical and physiological effects. In addition to its activity as a dopamine receptor antagonist, it has also been found to have activity as a sigma-1 receptor agonist. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, inflammation, and cell survival.

Advantages And Limitations For Lab Experiments

One advantage of using Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- in lab experiments is its ability to introduce the N-(3-diethylaminopropyl) group into other molecules. This group has a range of interesting properties that can be used to modify the properties of other compounds.
One limitation of using Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is its potential toxicity. While it has been found to be relatively non-toxic in animal studies, further research is needed to fully understand its safety profile.

Future Directions

There are a number of future directions for research on Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio-. One area of interest is its potential as a pharmacological agent. Specifically, further research is needed to determine its efficacy and safety as a dopamine receptor antagonist and sigma-1 receptor agonist.
Another area of interest is its potential as a tool for organic synthesis. Further research is needed to explore its ability to modify the properties of other compounds and to develop new synthetic methods that utilize this compound.
Conclusion
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is a chemical compound that has a range of interesting properties and potential applications in scientific research. While further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile, it has already been found to be a useful reagent in organic synthesis and a potential pharmacological agent.

Synthesis Methods

Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- can be synthesized using a variety of methods. One common method involves the reaction of 3-diethylaminopropylamine with p-ethoxythiophenyl isocyanate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.

properties

CAS RN

16531-25-2

Product Name

Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio-

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-ethoxybenzenecarbothioamide

InChI

InChI=1S/C16H26N2OS/c1-4-18(5-2)13-7-12-17-16(20)14-8-10-15(11-9-14)19-6-3/h8-11H,4-7,12-13H2,1-3H3,(H,17,20)

InChI Key

KDXKJMVEDYQQJO-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCCN=C(C1=CC=C(C=C1)OCC)S

SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC

Canonical SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC

Other CAS RN

16531-25-2

synonyms

N-[3-(Diethylamino)propyl]-p-ethoxythiobenzamide

Origin of Product

United States

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